molecular formula C21H24ClN3O5S B2652770 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide CAS No. 393161-83-6

1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide

Cat. No. B2652770
CAS RN: 393161-83-6
M. Wt: 465.95
InChI Key: AQXWRQFNUUAVMB-OEAKJJBVSA-N
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Description

The compound “1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide” is an organic compound containing several functional groups including a sulfonyl group, a carbohydrazide group, and a methoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The sulfonyl group would likely have a trigonal planar geometry around the sulfur atom. The carbohydrazide group would likely form a planar structure due to the presence of the carbonyl group and the nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl, carbohydrazide, and methoxy groups. The sulfonyl group might undergo substitution reactions, while the carbohydrazide group could potentially undergo condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the sulfonyl, carbohydrazide, and methoxy groups. For example, the presence of these polar functional groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Spectral Analysis

Research has been dedicated to the synthesis and spectral analysis of derivatives of compounds bearing the piperidine and benzenesulfonyl motifs, revealing their potential for diverse biological applications. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and explored their antibacterial activities, indicating moderate to high efficacy against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Structural Characterization

The structural characterization of related compounds has been another area of focus. Benakaprasad et al. (2007) detailed the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, elucidating its molecular geometry through X-ray crystallography, which can provide insights into the structural basis for the activity of similar compounds (Benakaprasad et al., 2007).

Biological Evaluation

The evaluation of biological activities has been significant in understanding the potential therapeutic applications of these compounds. For example, Thomas et al. (2016) reported on the synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, showing promise as antidepressant and nootropic agents, highlighting the versatility of piperidine derivatives in medicinal chemistry (Thomas et al., 2016).

Anticancer Activity

Further research into the anticancer properties of related compounds has been conducted, demonstrating the potential of piperidine and benzenesulfonyl derivatives in oncology. Al-Said et al. (2011) synthesized novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives, showing significant anti-breast cancer activity in vitro, indicating that modifications of the core structure can lead to potent anticancer agents (Al-Said et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing sulfonyl groups can be irritants and should be handled with care .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S/c1-29-19-8-3-15(13-20(19)30-2)14-23-24-21(26)16-9-11-25(12-10-16)31(27,28)18-6-4-17(22)5-7-18/h3-8,13-14,16H,9-12H2,1-2H3,(H,24,26)/b23-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXWRQFNUUAVMB-OEAKJJBVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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